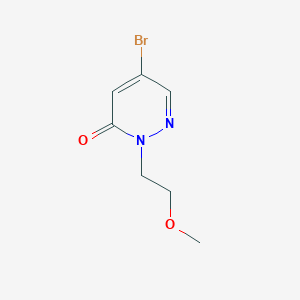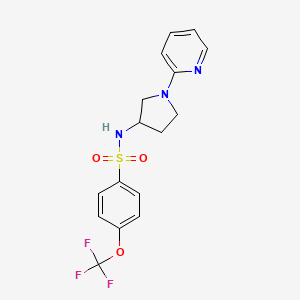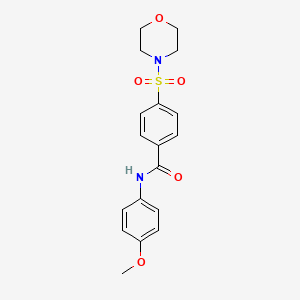![molecular formula C16H10BrN5O3 B2654256 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 899946-44-2](/img/structure/B2654256.png)
5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a heterocyclic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a combination of pyrazole, pyrimidine, and furan moieties, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide typically involves multi-step reactions, starting from readily available precursors. One common route includes:
Formation of the pyrazole ring: : Condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Pyrimidine ring construction: : Cyclization of the pyrazole with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: : Bromination using a brominating agent like N-bromosuccinimide (NBS) under mild conditions.
Coupling with furan-2-carboxylic acid: : Amidation reaction under dehydrating conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale preparations, industrial production methods would emphasize scalability and efficiency. Continuous flow reactions and automated synthesis platforms can be employed to streamline these multi-step processes, reducing reaction times and improving yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan moiety, yielding various oxidized products.
Reduction: : The ketone group on the pyrazolo[3,4-d]pyrimidine core can be selectively reduced using appropriate reducing agents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts like palladium on carbon.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives, while nucleophilic substitution can introduce a variety of functional groups, expanding the compound's utility.
Scientific Research Applications
Chemistry
In organic chemistry, 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide serves as a versatile intermediate for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology and Medicine
This compound has potential applications in drug discovery due to its multi-ring system, which is often associated with biological activity. It may serve as a lead compound for developing novel therapeutics targeting specific enzymes or receptors.
Industry
Industrial applications could include the synthesis of advanced materials or as a component in specialty chemicals, thanks to its robust chemical structure and reactivity.
Mechanism of Action
The mechanism by which 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. Typically, the compound's planar structure allows it to intercalate with DNA or inhibit enzyme function by binding to active sites, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(1-phenyl-1H-pyrazol-5-yl)furan-2-carboxamide
4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl derivatives
Uniqueness
What sets 5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide apart is its unique fusion of three heterocyclic rings, providing a distinctive spatial configuration and electronic distribution
Hope this helps you with your research! Anything else on your mind?
Properties
IUPAC Name |
5-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN5O3/c17-13-7-6-12(25-13)15(23)20-21-9-18-14-11(16(21)24)8-19-22(14)10-4-2-1-3-5-10/h1-9H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMHQDUCUJUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2654173.png)





![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate](/img/structure/B2654185.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)
![ethyl 4-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2654187.png)
![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)
![11-(2,4-dichloro-5-methylbenzenesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2654190.png)



